molecular formula C14H30Si2 B2471901 Triisopropyl[(trimethylsilyl)ethynyl]silane CAS No. 107474-02-2

Triisopropyl[(trimethylsilyl)ethynyl]silane

Cat. No.: B2471901
CAS No.: 107474-02-2
M. Wt: 254.564
InChI Key: ZADMVBSHDANSRO-UHFFFAOYSA-N
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Description

Triisopropyl[(trimethylsilyl)ethynyl]silane (CAS No. 176977-40-5) is a silyl-protected alkyne featuring both triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups. Its structure combines a bulky TIPS moiety, which provides steric protection, with a TMS-ethynyl group that enables diverse reactivity in cross-coupling reactions. This compound is synthesized via palladium-catalyzed alkynylation or Sonogashira coupling, as demonstrated in multiple protocols (e.g., ). Applications include its use in peptide lipophilization (), electronic materials (), and as a reagent in metal-free C–H cyanation ().

Properties

IUPAC Name

trimethyl-[2-tri(propan-2-yl)silylethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30Si2/c1-12(2)16(13(3)4,14(5)6)11-10-15(7,8)9/h12-14H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADMVBSHDANSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#C[Si](C)(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107474-02-2
Record name triisopropyl(2-trimethylsilylethynyl)silane
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Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

Triisopropyl[(trimethylsilyl)ethynyl]silane serves as a valuable reagent in various synthetic pathways, particularly in the formation of alkynes and silanes:

  • Sonogashira Coupling Reactions : This compound can be used in Sonogashira reactions to synthesize substituted alkynes, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .
  • Cross-Coupling Reactions : It has been employed in cross-coupling reactions with aryl halides, showcasing high yields and efficiency. For instance, reactions involving this compound and various aryl iodides have yielded products with significant functional diversity .

2. Material Science

In material science, this compound is utilized for:

  • Synthesis of Functional Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its silane functionality allows for cross-linking within polymer networks, resulting in improved material performance .
  • Surface Modification : It is also used for modifying surfaces to improve adhesion properties in coatings and adhesives, particularly in applications requiring water repellency and chemical resistance .

Analytical Applications

1. Cell Analysis and Biotechnology

This compound finds applications in cell analysis methods and biotechnology:

  • Cell Culture Techniques : It is employed as a reagent in cell culture media to facilitate the growth of specific cell types by providing necessary silane functionalities that promote cell adhesion .
  • Gene Therapy Solutions : The compound's stability and compatibility with biological systems make it a candidate for use in gene therapy applications, where it can be utilized to deliver genetic material into cells effectively .

Case Study 1: Synthesis of Alkynes via Sonogashira Reaction

In a study published by Thieme Connect, this compound was successfully used in a Sonogashira reaction involving aryl iodides. The reaction conditions were optimized to achieve yields exceeding 90%, demonstrating the compound's effectiveness as a coupling partner .

Case Study 2: Surface Modification for Enhanced Adhesion

Research conducted on the use of this compound for surface modification showed that treated surfaces exhibited significantly improved adhesion properties compared to untreated surfaces. This was particularly beneficial in applications involving coatings and sealants where durability is critical .

Mechanism of Action

The mechanism of action of Triisopropyl[(trimethylsilyl)ethynyl]silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group provides steric protection, while the ethynyl group participates in various addition and substitution reactions. The compound interacts with molecular targets through covalent bonding, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Structural and Functional Variations

Silyl-protected alkynes vary in substituents, influencing steric bulk, electronic properties, and reactivity. Key examples include:

Compound Name Substituents Key Features
Triisopropyl[(trimethylsilyl)ethynyl]silane TIPS + TMS-ethynyl Dual silyl groups; balanced reactivity and stability
Triisopropyl((4-bromophenyl)ethynyl)silane (7a) TIPS + 4-bromophenyl-ethynyl Bromine enables Suzuki coupling; 72% yield ()
(E)-Triisopropyl((3-styrylpyren-4-yl)ethynyl)silane TIPS + styrylpyrene Extended conjugation for optoelectronics; 57% yield ()
Triisopropyl[(tetrahydrofuran-2-yl)ethynyl]silane TIPS + tetrahydrofuran-ethynyl Polar substituent enhances solubility ()
Triisopropylsilylacetylene (TIPSA) TIPS-ethynyl Standard bulky alkyne; used in Pd-catalyzed cross-addition ()

Physical Properties

  • Melting Points :

    • 10-((Triisopropylsilyl)ethynyl)pyren-1-yl trifluoromethanesulfonate: 127–129°C ().
    • (E)-Triisopropyl((3-styrylpyren-4-yl)ethynyl)silane: 138–140°C ().
    • This compound: Typically liquid at room temperature (analogous to TIPSA).
  • Solubility: TIPS-TMS hybrid shows solubility in dichloroethane and DCM ().

Stability and Limitations

  • TIPS vs. TMS :

    • TIPS offers superior thermal and oxidative stability due to its bulk, making it preferable for multi-step syntheses.
    • TMS-ethynyl groups are more reactive but prone to protodesilylation.
  • Steric Hindrance :

    • Bulky TIPS groups hinder reactions with sterically demanding substrates (e.g., reports lower yields for branched alkynes).

Biological Activity

Triisopropyl[(trimethylsilyl)ethynyl]silane is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula: C₁₄H₃₈OSi₂
  • Molecular Weight: 270.6 g/mol
  • Structure: Contains a triisopropyl group and a trimethylsilyl ethynyl moiety.

This compound interacts with biological systems primarily through its organosilicon framework. The compound's silane groups can participate in various biochemical interactions, potentially affecting cellular processes.

Key Points:

  • Reactivity: Organosilicon compounds can interact with functional groups in biomolecules, influencing their activity.
  • Biochemical Pathways: The exact pathways are not fully elucidated but may involve oxidative or reductive processes that modify biomolecules.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. Factors such as bioavailability and metabolic pathways require further investigation to determine how this compound behaves in biological systems.

Anticancer Activity

Research indicates that derivatives of trimethylsilyl compounds can exhibit anticancer properties. For instance, studies involving similar silane compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation:
    • A study explored the synthesis of silane derivatives and their biological evaluation against cancer cell lines. Results indicated that certain derivatives could inhibit cell growth effectively .
  • Interaction with Biomolecules:
    • Research highlighted the ability of silane compounds to form complexes with biomolecules, which may alter their function and provide therapeutic benefits .
  • Material Science Applications:
    • This compound has been utilized in developing advanced materials, potentially enhancing their biological compatibility and functionality .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialPotential antimicrobial properties
Interaction with BiomoleculesModulation of biomolecule function

Q & A

Q. What are the standard protocols for synthesizing Triisopropyl[(trimethylsilyl)ethynyl]silane derivatives in cross-coupling reactions?

  • Methodological Answer : A widely used protocol involves palladium-catalyzed cross-addition reactions. For example, in a nitrogen atmosphere, 1a (0.01 mmol) is reacted with Triisopropylsilylacetylene (TIPSA, 0.50 mmol) and unactivated alkynes (0.50 mmol) in xylene at 110°C. The reaction is monitored via GC until complete consumption of reactants. Purification is achieved via silica gel column chromatography using hexane or ether as eluents. NMR and NOE experiments confirm product stereochemistry .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key characterization includes:
  • ¹H/¹³C NMR : Signals at δ 1.02–1.13 (21H, TIPS group), δ 7.13–7.49 (aromatic protons in derivatives), and ethynyl carbon signals at δ 91.2–103.4 .
  • MS : ESI-HRMS confirms molecular ions (e.g., m/z 305.1754 for a benzylthio derivative) .
  • IR : Strong ethynyl C≡C stretches near 2089 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR chemical shift data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies arise from solvent effects, calibration errors, or substituent electronic variations. For example:
  • In CDCl₃, TIPS protons appear at δ 1.12 vs. δ 1.02 in derivatives with electron-withdrawing groups .
  • Recommendation : Use internal standards (e.g., TMS) and report solvent/temperature explicitly. Cross-validate with HRMS to confirm molecular identity .

Q. What strategies optimize regioselectivity in palladium-catalyzed cross-additions involving Triisopropylsilylacetylene?

  • Methodological Answer : Regioselectivity is controlled by:
  • Catalyst choice : Pd(PPh₃)₄ favors E-selective alkyne additions .
  • Steric effects : Bulky TIPS groups direct coupling to less hindered alkynyl positions .
  • Temperature : Elevated temps (110°C) enhance selectivity for conjugated enynes .

Q. How does steric hindrance from triisopropylsilyl groups influence reaction pathways in Sonogashira-type couplings?

  • Methodological Answer : The TIPS group reduces side reactions (e.g., Glaser coupling) by shielding the ethynyl moiety. However, it may slow reaction kinetics, requiring optimized Pd loading (e.g., 2 mol%) and prolonged reaction times (24–48 hrs) .

Q. What are the applications of this compound in synthesizing advanced materials?

  • Methodological Answer : The compound serves as a precursor for thermally cross-linkable polymers. For example:
  • Block copolymers : TIPS-ethynyl groups undergo deprotection to ethynyl moieties, enabling post-polymerization cross-linking via alkyne dimerization .
  • Electronic materials : Ethynylsilanes are used in organic semiconductors due to their π-conjugation stability .

Q. How to troubleshoot incomplete conversions in cross-addition reactions with Triisopropylsilylacetylene?

  • Methodological Answer : Common fixes include:
  • Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., PPh₃) to prevent deactivation .
  • Moisture control : Rigorous drying of solvents/reactants under nitrogen .
  • Alternative solvents : Replace xylene with DMF for polar substrates .

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